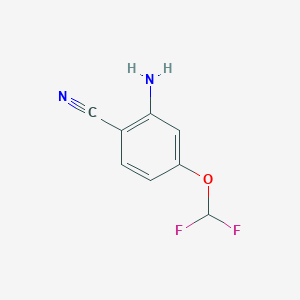
2-Amino-4-(difluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F2N2O. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and difluoromethoxy reagents.
Nitration: The nitration of 4-nitrobenzonitrile is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-(difluoromethoxy)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-4-(difluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
4-Amino-2-(difluoromethoxy)benzonitrile: Positional isomer with the amino and difluoromethoxy groups swapped.
2-Amino-4-(methoxy)benzonitrile: Contains a methoxy group instead of difluoromethoxy.
Uniqueness
2-Amino-4-(difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H6F2N2O |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
2-amino-4-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-3,8H,12H2 |
Clave InChI |
IEUPHTBSNRAISC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)


